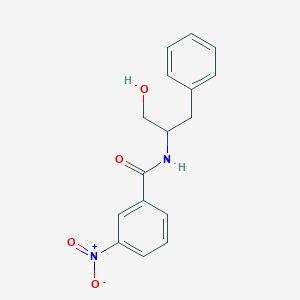N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide
CAS No.: 478040-50-5
Cat. No.: VC4520034
Molecular Formula: C16H16N2O4
Molecular Weight: 300.314
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478040-50-5 |
|---|---|
| Molecular Formula | C16H16N2O4 |
| Molecular Weight | 300.314 |
| IUPAC Name | N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C16H16N2O4/c19-11-14(9-12-5-2-1-3-6-12)17-16(20)13-7-4-8-15(10-13)18(21)22/h1-8,10,14,19H,9,11H2,(H,17,20) |
| Standard InChI Key | MAJYFSCAILRNTF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(1-Hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide (CAS: 478040-50-5) has the molecular formula C₁₆H₁₆N₂O₄ and a molecular weight of 300.31 g/mol . Its IUPAC name derives from the benzamide backbone, where the 3-nitro group (-NO₂) and the 1-hydroxy-3-phenylpropan-2-yl amine substituent define its stereoelectronic properties. The SMILES notation (C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]) highlights the connectivity of the aromatic rings, hydroxyl, and amide functionalities .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide |
| CAS Number | 478040-50-5 |
| SMILES | C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=CC=C2)N+[O-] |
Synthesis and Reaction Pathways
Racemization Considerations
Interestingly, the synthesis of thiourea derivatives from chiral amines (e.g., (S)-2-amino-3-phenylpropan-1-ol) may result in racemization during reaction steps . This underscores the importance of stereochemical monitoring in analogous amide syntheses, particularly when employing polar solvents or elevated temperatures.
Crystallographic and Conformational Analysis
Crystal Packing and Hydrogen Bonding
Although crystallographic data specific to N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide is unavailable, studies on its thiourea analog reveal a triclinic crystal system (space group P1) with unit cell parameters a = 7.226 Å, b = 7.408 Å, c = 16.557 Å, and angles α = 84.99°, β = 83.81°, γ = 89.48° . The thiourea derivative exhibits intramolecular N–H···O hydrogen bonds between the thiocarbonyl sulfur and hydroxyl oxygen, stabilizing a planar conformation . By extension, the target amide likely adopts a similar geometry, with the carbonyl oxygen participating in hydrogen-bonding networks.
Spectroscopic Characterization
Elemental analysis (C, H, N) and spectroscopic techniques such as ¹H NMR and IR are critical for validating the structure. For example, the thiourea analog showed analytical results within 0.1% of theoretical values (C: 56.94% vs. 56.81%; H: 4.78% vs. 4.77%) . The nitro group’s characteristic IR stretch (~1520 cm⁻¹ for asymmetric NO₂) and the amide’s carbonyl signal (~1680 cm⁻¹) would dominate the spectrum of N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide.
Biological and Coordination Chemistry Applications
Coordination Behavior
Thiourea ligands are known to form complexes with transition metals (e.g., Pt(II), Pd(II)), where the sulfur atom coordinates to the metal center while the carbonyl oxygen remains hydrogen-bonded . Although the amide variant lacks a thiocarbonyl group, its oxygen-rich structure (amide, hydroxyl, nitro) could facilitate chelation with metals, warranting further exploration in catalysis or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume